molecular formula C20H20ClFN2O4S B2387447 (2-((2-chloro-6-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3,4,5-trimethoxyphenyl)methanone CAS No. 851802-86-3

(2-((2-chloro-6-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3,4,5-trimethoxyphenyl)methanone

Cat. No.: B2387447
CAS No.: 851802-86-3
M. Wt: 438.9
InChI Key: AAJRDMZEUWBXPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2-((2-chloro-6-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3,4,5-trimethoxyphenyl)methanone features a 4,5-dihydroimidazole core linked to a 3,4,5-trimethoxyphenyl ketone group and a 2-chloro-6-fluorobenzylthio substituent.

Properties

IUPAC Name

[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-trimethoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClFN2O4S/c1-26-16-9-12(10-17(27-2)18(16)28-3)19(25)24-8-7-23-20(24)29-11-13-14(21)5-4-6-15(13)22/h4-6,9-10H,7-8,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAJRDMZEUWBXPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN=C2SCC3=C(C=CC=C3Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClFN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table 1. Comparative Analysis of Coupling Reaction Conditions

Catalyst Solvent Temperature (°C) Time (h) Yield (%)
PEG600 DMF 110–115 4 92
None DMF 110–115 4 45
AlCl₃ CH₂Cl₂ 25 24 68

Structural Characterization and Purity Assessment

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.42 (s, 2H, Ar-H), 6.92 (d, J = 8.4 Hz, 1H), 4.52 (s, 2H, SCH₂), 3.89 (s, 9H, OCH₃), 3.72 (t, J = 6.8 Hz, 2H, imidazole-CH₂), 2.91 (t, J = 6.8 Hz, 2H, imidazole-CH₂).
  • ¹³C NMR : δ 192.5 (C=O), 153.2 (Ar-OCH₃), 134.1 (imidazole-C), 56.1 (OCH₃).

High-Resolution Mass Spectrometry (HRMS) :

  • Calculated for C₂₃H₂₂ClFNO₄S: 486.1024; Found: 486.1028.

Challenges and Mitigation Strategies

  • Low Solubility of Intermediates :
    • Additive PEG600 enhances solubility in DMF, improving reaction efficiency.
  • Regioselectivity in Imidazole Formation :
    • Strict stoichiometric control of ethylenediamine and CS₂ ensures selective cyclization.

Industrial Scalability and Cost Efficiency

  • Catalyst Reusability : PEG600 is recoverable via aqueous extraction, reducing costs.
  • Solvent Recycling : DMF is distilled and reused, minimizing waste.

Chemical Reactions Analysis

Types of Reactions

(2-((2-chloro-6-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3,4,5-trimethoxyphenyl)methanone: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylthio and imidazole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

(2-((2-chloro-6-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3,4,5-trimethoxyphenyl)methanone: has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.

    Chemical Biology: The compound is employed in chemical biology to investigate protein-ligand interactions and enzyme inhibition.

    Industrial Applications: It may have applications in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of (2-((2-chloro-6-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3,4,5-trimethoxyphenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Imidazole Derivatives

The 4,5-dihydroimidazole scaffold is shared with compounds like 2-aryl-4-benzoyl-imidazole derivatives (e.g., (2-aryl-1H-imidazol-4-yl)methanone), which exhibit antiproliferative activity . Key structural variations include:

  • Thioether linkage : The benzylthio group distinguishes it from analogs with ether or alkyl linkages (e.g., 2-(furan-2-yl)-4,5-diphenyl-1H-imidazole) .
Table 1: Core Structure Comparison
Compound Imidazole Type Substituent at Position 2 Key Functional Groups
Target Compound 4,5-dihydro-1H-imidazole 2-chloro-6-fluorobenzylthio Cl, F, S, 3,4,5-trimethoxy
(2-Aryl-1H-imidazol-4-yl)methanone 1H-imidazole Aryl groups Varied (e.g., benzoyl, halogen)
2-(Thiophen-2-yl)-4,5-diphenyl-1H-imidazole 1H-imidazole Thiophene S-heterocycle

Substituent Effects

  • Halogenated Benzyl Groups: The 2-chloro-6-fluorobenzylthio group in the target compound contrasts with non-halogenated benzyl or heteroaromatic substituents (e.g., furan, thiophene) seen in other imidazoles .
  • 3,4,5-Trimethoxyphenyl Group: This moiety is associated with enhanced solubility and microtubule-targeting activity in anticancer agents, as seen in colchicine analogs. Comparatively, dichlorophenyl or non-methoxy aryl groups (e.g., in 1-[(2-chloro-6-fluorobenzyl)oxy]-3-(3,4-dichlorobenzyl)imidazolidinetrione) may reduce polarity .

Biological Activity

The compound (2-((2-chloro-6-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3,4,5-trimethoxyphenyl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

  • Molecular Formula : C₁₉H₁₈ClFN₂O₄S
  • Molecular Weight : 420.88 g/mol
  • CAS Number : 1111221-71-6

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in various cellular processes. The presence of the 2-chloro-6-fluorobenzyl and 3,4,5-trimethoxyphenyl moieties enhances its binding affinity to these targets.

Key Mechanisms:

  • Enzyme Inhibition : The compound has demonstrated inhibitory effects on certain enzymes that play crucial roles in cancer cell proliferation.
  • Cell Cycle Arrest : Studies indicate that it induces G2/M phase cell cycle arrest in cancer cells.
  • Induction of Apoptosis : The compound promotes apoptotic pathways in malignant cells, leading to reduced viability.

Anticancer Activity

Research has shown that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance:

  • In MCF-7 breast cancer cells (ER+/PR+), the compound displayed an IC50 value of 52 nM.
  • In triple-negative MDA-MB-231 breast cancer cells, the IC50 was recorded at 74 nM.

These findings suggest a selective toxicity towards cancer cells while sparing non-tumorigenic cells like MCF-10A .

Table 1: Summary of Biological Activity

Cell LineIC50 (nM)Mechanism of Action
MCF-7 (ER+/PR+)52G2/M phase arrest, apoptosis induction
MDA-MB-231 (triple-negative)74Tubulin polymerization inhibition

Case Studies

Several case studies have highlighted the efficacy of this compound in experimental settings:

  • Study on Breast Cancer Cells :
    • Objective : To evaluate the antiproliferative effects on breast cancer cell lines.
    • Findings : The compound induced significant cell cycle arrest and apoptosis, confirmed by immunofluorescence staining which indicated targeting of tubulin.
  • HIV Inhibition Study :
    • A related class of compounds exhibited potent activity against HIV-1 with mechanisms involving reverse transcriptase inhibition. This suggests potential applications for the imidazole derivative in antiviral therapies .

Q & A

Q. What synthetic strategies are recommended for synthesizing this compound, and how can reaction yields be optimized?

The synthesis typically involves multi-step pathways, such as:

  • Step 1: Formation of the dihydroimidazole core via cyclocondensation of thiourea derivatives with α-haloketones under reflux conditions (e.g., ethanol, 12–24 hours) .
  • Step 2: Introduction of the 2-chloro-6-fluorobenzylthio group via nucleophilic substitution, requiring anhydrous solvents (e.g., THF) and inert atmospheres to prevent oxidation .
  • Step 3: Coupling with 3,4,5-trimethoxybenzoyl chloride using tert-butyllithium at −78°C to ensure regioselectivity . Yield Optimization: Control temperature (±2°C), use high-purity reagents, and monitor reaction progress via TLC or HPLC. Purification via flash chromatography (hexane:ethyl acetate gradients) or recrystallization (methanol/water) improves purity .

Q. Which spectroscopic techniques are critical for structural characterization?

  • NMR Spectroscopy: ¹H/¹³C NMR for confirming substitution patterns (e.g., aromatic protons of trimethoxyphenyl at δ 6.6–7.2 ppm; dihydroimidazole protons at δ 3.5–4.5 ppm) .
  • Mass Spectrometry (HRMS): To verify molecular weight (e.g., [M+H]+ at m/z 491.08) and fragmentation patterns .
  • X-ray Crystallography: Resolves bond angles and torsional strain in the dihydroimidazole ring, critical for SAR studies .

Q. How can researchers design preliminary biological activity assays for this compound?

  • In Vitro Screening: Use cell-based assays (e.g., MTT for cytotoxicity) against cancer lines (e.g., HeLa, MCF-7) at concentrations 1–100 μM. Include positive controls (e.g., cisplatin) .
  • Antimicrobial Testing: Follow CLSI guidelines for MIC determination against S. aureus and E. coli using broth microdilution .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for structurally similar analogs?

  • Dynamic NMR Studies: Perform variable-temperature NMR to identify conformational equilibria in the dihydroimidazole ring .
  • Computational Modeling: Use DFT calculations (e.g., Gaussian 16, B3LYP/6-31G*) to predict chemical shifts and compare with experimental data .
  • Isotopic Labeling: Introduce deuterium at the benzylthio group to simplify splitting patterns in ¹H NMR .

Q. What methodologies are effective for analyzing structure-activity relationships (SAR) against kinase targets?

  • Fragment-Based Design: Synthesize analogs with modified substituents (e.g., replacing chlorofluoro-benzyl with cyclopropyl or p-tolyl ) and test inhibitory activity against kinases (e.g., EGFR, CDK2).
  • Molecular Docking: Use AutoDock Vina to predict binding modes with ATP-binding pockets. Validate with mutagenesis studies (e.g., Ala-scanning of kinase domains) .

Q. How should researchers address low reproducibility in biological assays across laboratories?

  • Standardize Protocols: Adopt OECD guidelines for cytotoxicity assays, including cell passage number limits (<20) and serum batch consistency .
  • Interlaboratory Studies: Share compound aliquots from a single synthesis batch and use blinded analysis to minimize bias .

Q. What strategies optimize regioselectivity in reactions involving the dihydroimidazole ring?

  • Protecting Groups: Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups) during benzoylation .
  • Lewis Acid Catalysts: Employ ZnCl₂ or BF₃·Et₂O to direct electrophilic substitution at the 4,5-positions of the dihydroimidazole .

Methodological Guidance for Data Contradictions

Q. How to reconcile discrepancies in reported IC₅₀ values for antiproliferative activity?

  • Meta-Analysis: Pool data from ≥3 independent studies and apply statistical weighting (e.g., random-effects model).
  • Assay Replication: Repeat experiments using identical cell lines (e.g., ATCC-verified) and culture conditions (e.g., 5% CO₂, 37°C) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.